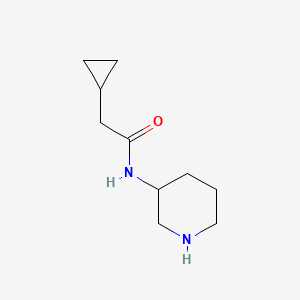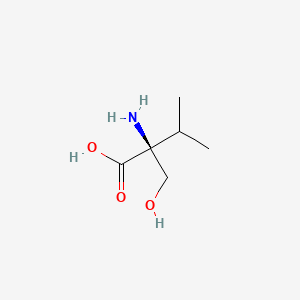
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxymethyl group, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the esterification of amino acids using methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral source in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters and amino acids.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating the activity of key metabolic pathways.
Comparison with Similar Compounds
(S)-2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid can be compared with other similar compounds such as:
Serine: Both compounds contain a hydroxymethyl group, but serine has a simpler structure with a single hydroxyl group attached to the alpha carbon.
Threonine: Similar to serine, threonine has a hydroxyl group, but it also contains an additional methyl group, making it structurally closer to this compound.
Valine: Valine has a similar branched structure but lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(hydroxymethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(2)6(7,3-8)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
QTYSAGIKKRDGIV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@](CO)(C(=O)O)N |
Canonical SMILES |
CC(C)C(CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



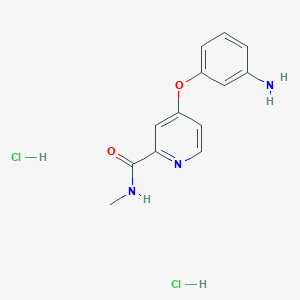
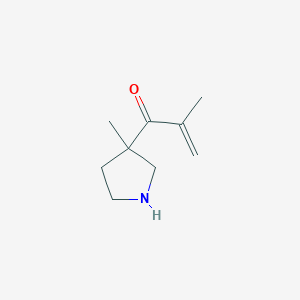
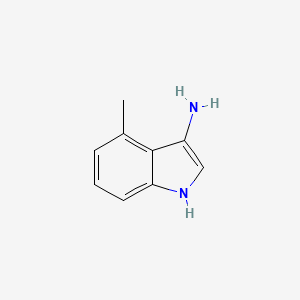
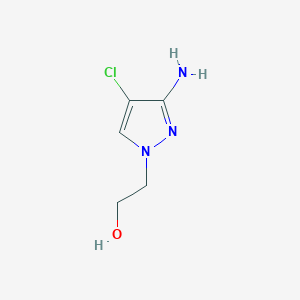
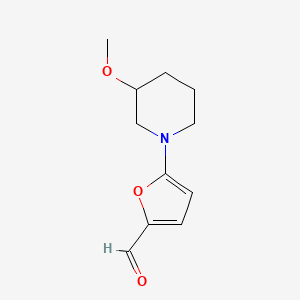

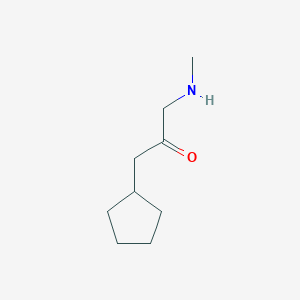
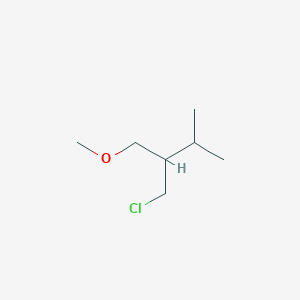
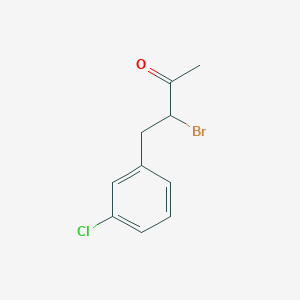


![3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B15253041.png)
